N-FMOC-2-(4-aminophenylthio)acetic acid
Overview
Description
N-FMOC-2-(4-aminophenylthio)acetic acid is a versatile chemical compound widely used in scientific research. It is known for its applications in peptide synthesis and drug development, making it an invaluable tool for advancements in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-FMOC-2-(4-aminophenylthio)acetic acid typically involves the protection of the amino group with a fluorenylmethyloxycarbonyl (FMOC) groupThe reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
N-FMOC-2-(4-aminophenylthio)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the FMOC group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as sulfoxides, sulfones, and substituted amino acids.
Scientific Research Applications
N-FMOC-2-(4-aminophenylthio)acetic acid is extensively used in scientific research for:
Peptide Synthesis: It serves as a building block in the synthesis of peptides, which are crucial for studying protein functions and interactions.
Drug Development: The compound is used in the development of new pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Biological Studies: It is employed in various biological assays to investigate cellular processes and molecular mechanisms.
Industrial Applications: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-FMOC-2-(4-aminophenylthio)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The FMOC group provides stability and protection during chemical reactions, while the 4-aminophenylthio moiety allows for specific binding and activity. The compound can modulate various biochemical pathways, leading to its diverse applications in research and industry.
Comparison with Similar Compounds
Similar Compounds
- N-FMOC-2-(4-aminophenyl)acetic acid
- N-FMOC-2-(2-aminomethylphenyl)acetic acid
- 3-(N-FMOC-4-aminophenyl)propionic acid
Uniqueness
N-FMOC-2-(4-aminophenylthio)acetic acid is unique due to its specific structural features, which provide distinct reactivity and binding properties. The presence of the 4-aminophenylthio moiety distinguishes it from other similar compounds, allowing for unique applications in peptide synthesis and drug development .
Properties
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]sulfanylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4S/c25-22(26)14-29-16-11-9-15(10-12-16)24-23(27)28-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21H,13-14H2,(H,24,27)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZMXQSJFVQHHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101153960 | |
Record name | 2-[[4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]phenyl]thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101153960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185301-10-3 | |
Record name | 2-[[4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]phenyl]thio]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185301-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]phenyl]thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101153960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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